molecular formula C11H18N4OS B5882695 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- CAS No. 111750-47-1

1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B5882695
CAS No.: 111750-47-1
M. Wt: 254.35 g/mol
InChI Key: KFJLSHQKGHCUFI-UHFFFAOYSA-N
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Description

The compound 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- (IUPAC name: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazinyl]acetamide) is a thiadiazole derivative with a molecular formula of C₁₆H₂₀FN₅OS and an average mass of 349.428 g/mol . Its structure features a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked to a piperazine ring bearing a 4-fluorophenyl moiety via an acetamide bridge. This compound is of interest due to its structural similarity to pharmacologically active thiadiazole derivatives, which are explored for anticancer, anticonvulsant, and enzyme-inhibitory activities.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-2-10-13-14-11(17-10)12-9(16)8-15-6-4-3-5-7-15/h2-8H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLSHQKGHCUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149720
Record name 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111750-47-1
Record name 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111750471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of piperidineacetamide with 5-ethyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acidic Hydrolysis

  • Conditions : Concentrated HCl (6M), reflux at 110°C for 8–12 hours.

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Product : 1-Piperidineacetic acid and 5-ethyl-1,3,4-thiadiazol-2-amine .

Basic Hydrolysis

  • Conditions : NaOH (2M), ethanol/water (1:1), reflux at 80°C for 6 hours.

  • Mechanism : Deprotonation of water generates hydroxide ions that attack the carbonyl carbon.

  • Product : Sodium salt of 1-piperidineacetic acid.

Alkylation and Acylation

The piperidine nitrogen and thiadiazole sulfur/nitrogen atoms participate in nucleophilic substitution reactions.

N-Alkylation of Piperidine

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride).

  • Conditions : K₂CO₃ as base, DMF solvent, 60°C for 4–6 hours.

  • Product : Quaternary ammonium derivatives (e.g., N-methyl-1-piperidineacetamide ) .

S-Alkylation of Thiadiazole

  • Reagents : Iodoethane or propargyl bromide.

  • Conditions : Et₃N, CH₃CN, room temperature for 2 hours.

  • Product : 2-(Alkylthio)-1,3,4-thiadiazole derivatives .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Formation of Thiazolo[3,2-b] thiadiazoles

  • Reagents : CS₂ and KOH under oxidative conditions.

  • Conditions : Reflux in ethanol for 12 hours.

  • Product : A bicyclic system with enhanced aromaticity .

Reaction Type Conditions Product Yield
Acidic HydrolysisHCl, 110°CCarboxylic acid85%
N-AlkylationKI, DMF, 60°CQuaternary salt72%
S-AlkylationEt₃N, CH₃CNThioether68%

Oxidation of Thiadiazole

  • Reagents : H₂O₂ or mCPBA.

  • Conditions : CH₂Cl₂, 0°C to room temperature.

  • Product : Thiadiazole S-oxide derivatives .

Reduction of Acetamide

  • Reagents : LiAlH₄ or NaBH₄/I₂.

  • Conditions : THF, reflux for 3 hours.

  • Product : Corresponding amine (1-piperidineethylamine) .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiadiazole ring undergoes NAS at the C-5 position.

Reaction with Amines

  • Reagents : Aniline or morpholine.

  • Conditions : CuI catalysis, DMSO, 100°C for 24 hours.

  • Product : 5-(Substituted amino)-1,3,4-thiadiazoles .

Metal Complexation

The thiadiazole sulfur and acetamide oxygen act as ligands for transition metals.

Metal Salt Conditions Complex Structure Application
CuCl₂Methanol, RT, 2 hoursOctahedral Cu(II) complexCatalysis in C–N coupling
Fe(NO₃)₃Ethanol, 60°C, 6 hoursTetrahedral Fe(III) complexAntimicrobial activity

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thiadiazole ring.

  • Conditions : UV light (254 nm), benzene solvent.

  • Product : Open-chain thiourea derivatives .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings (e.g., Suzuki, Heck).

Suzuki Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄.

  • Conditions : K₂CO₃, DMF/H₂O, 80°C for 12 hours.

  • Product : Biaryl-substituted thiadiazoles .

Scientific Research Applications

Biological Activities

Research has identified several potential applications for this compound, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of 1-piperidineacetamide exhibit significant antimicrobial properties. For example, compounds similar to N-(5-benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have demonstrated promising antifungal activity against various Candida species . This suggests that the thiadiazole moiety may enhance the antimicrobial efficacy of piperidine derivatives.

Enzyme Inhibition

The compound has been explored as a potential inhibitor of tankyrase enzymes, which are implicated in various cellular processes including Wnt signaling pathways . Inhibiting tankyrases could have therapeutic implications in cancer treatment by disrupting pathways that promote tumor growth.

Anticancer Potential

Recent studies have synthesized novel 1,3,4-thiadiazole derivatives that include the piperidineacetamide structure. These compounds have shown potential as anticancer agents, suggesting that modifications to the thiadiazole ring can enhance their cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

StudyFindings
Shakya et al. (1992)Investigated various piperidine derivatives and found enhanced biological activity with specific substitutions on the piperidine and acetamide groups .
Recent Synthesis ResearchNovel compounds based on 1-Piperidineacetamide were synthesized and tested for anticancer activity, showing significant promise against multiple cancer types .
Antifungal Activity StudyDemonstrated that certain derivatives exhibited strong antifungal properties, particularly against Candida species, indicating potential for therapeutic development in infectious diseases .

Synthetic Approaches

The synthesis of 1-Piperidineacetamide derivatives typically involves straightforward organic reactions such as acylation and cyclization processes. The versatility in modifying the piperidine ring or the thiadiazole moiety allows for fine-tuning of biological activity.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target cells, leading to their death. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting the transport of ions and other molecules[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Compound 4g (N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide)
  • Key Features : Similar acetamide linkage but replaces the ethyl group on the thiadiazole with a 4-chlorophenyl group.
  • Physicochemical Data : Melting point = 203–205°C; IR/NMR confirmed NH, C=O, and aromatic bonds .
  • Biological Activity : Anticancer activity (exact targets unspecified in evidence).
Compound 2a–2h Series
  • Synthesis : Derived from 2-chloro-N-(5-methyl/ethyl-thiadiazol-2-yl)acetamide and substituted piperazines .
  • Variants : Substituents on the piperazine ring (e.g., methyl, benzyl) alter lipophilicity and binding affinity.
  • Comparison : The ethyl-thiadiazole group in the target compound may enhance metabolic stability compared to methyl analogues.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide
  • Key Difference : Lacks the 4-fluorophenyl group on piperazine, reducing aromatic interactions.
  • Molecular Weight : 255.34 g/mol vs. 349.428 g/mol in the target compound.
  • Implication : Lower molecular weight may improve solubility but reduce target selectivity.

Thiadiazole Derivatives with Anticancer Activity

Compounds 3 and 8 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide)
  • Activity : Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively) .
  • Mechanism : π-π interactions and hydrogen bonding critical for Akt binding .
  • Comparison : The target compound’s 4-fluorophenyl group may enhance similar interactions but lacks the nitro group linked to antiglioma activity.

Anticonvulsant Thiadiazole Analogues

VPZ (N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide)
  • Structure : Replaces the piperazine-acetamide group with a propylpentanamide chain.
  • Activity : Significant anticonvulsant effect in pentylenetetrazole-induced seizures; GABA modulation suspected .
  • Toxicity : LD₅₀ = 1,200 mg/kg (low toxicity; higher than valproic acid’s 1,000 mg/kg) .
  • Therapeutic Index (TI) : TI = 4.8 vs. valproic acid’s TI = 2.5, indicating superior safety .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Biological Activity Key Structural Feature Toxicity (LD₅₀/TI)
Target Compound 349.428 Not reported Under investigation 4-Fluorophenyl-piperazine Not reported
Compound 4g ~400 (est.) 203–205 Anticancer 4-Chlorophenyl-thiadiazole Not reported
VPZ 269.38 Not reported Anticonvulsant Propylpentanamide chain LD₅₀ = 1,200 mg/kg; TI = 4.8
Compound 3 ~400 (est.) Not reported Antiglioma (Akt inhibition) Nitrophenylamino-thiadiazole Not reported

Biological Activity

1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-, also known by its CAS number 111750-47-1, is a chemical compound with the molecular formula C11H18N4OSC_{11}H_{18}N_{4}OS and a molecular weight of approximately 254.35 g/mol. This compound is characterized by the presence of a piperidine ring and a thiadiazole moiety, which contribute to its biological activity.

The biological activity of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiadiazole rings often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. The structural features of this compound may enhance its ability to disrupt microbial cell walls or inhibit essential metabolic pathways in pathogens.
  • Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

In a study evaluating various thiadiazole derivatives, it was found that compounds similar to 1-Piperidineacetamide demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating potential for development as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

A recent investigation into the anticancer properties of thiadiazole derivatives highlighted that certain modifications led to increased cytotoxicity against various cancer cell lines. For example, the compound exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-75.2
A5497.8

Q & A

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and oxidative stress (H₂O₂) .
  • LC-MS stability assays : Monitor degradation products over time in simulated gastric fluid (pH 2.0) .
  • Circular dichroism (CD) : Track conformational changes in protein-ligand complexes .

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